molecular formula C15H23N3O3S B4623837 N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide

N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B4623837
M. Wt: 325.4 g/mol
InChI Key: VZQONVJOTVXEBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including the reaction of benzenesulfonyl chloride with aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles. Such processes yield a series of derivatives with varying biological activities, demonstrating the versatility and potential of these compounds for further development and application in various fields (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been extensively studied, revealing significant insights into their binding and activity profiles. For instance, structural-affinity relationships have been established for a series of derivatives, allowing for the determination of features responsible for receptor affinity. Such studies are crucial for understanding how modifications in molecular structure can enhance or reduce biological activity (Żmudzki et al., 2015).

Chemical Reactions and Properties

The title compound and its derivatives undergo various chemical reactions that afford them distinct biological properties. The ability to interact with proteins and enzymes, as demonstrated through molecular docking studies, highlights their potential as therapeutic agents. For example, compounds have shown promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are targets for treating cognitive disorders (Khalid et al., 2014).

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activities

A series of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide showed significant biological activities including antibacterial, antifungal, and anthelmintic effects. These compounds were synthesized and screened, revealing their potential for the development of new therapeutic agents against infectious diseases. Additionally, molecular docking studies indicated a good correlation between binding energy and in vitro data for active compounds, suggesting their promising role as antibacterial, antifungal, and anthelmintic agents (Khan et al., 2019).

Synthesis and Production Process

The synthesis process of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, from bench synthesis to pilot production, has been documented, offering insights into practical approaches to produce this compound. The process described involves starting from piperazine and N-chloroacetyl-2,6-xylidine, showcasing a method to remove unwanted by-products and achieve a high yield of the target compound (Guillaume et al., 2003).

PET Ligand for Central NK1 Receptors

The compound has been evaluated as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This research highlights the synthesis, biodistribution, and evaluation of a derivative of N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide as a promising radioligand for visualizing NK1 receptors in vivo, indicating its utility in neuroscientific research and potential clinical applications (Van der Mey et al., 2005).

Potential Pesticides

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized for their potential as pesticides. This research involves the synthesis and characterization of several organic compounds through X-ray powder diffraction, suggesting their application in the development of new pesticides (Olszewska et al., 2011).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12-8-13(2)10-14(9-12)16-15(19)11-17-4-6-18(7-5-17)22(3,20)21/h8-10H,4-7,11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQONVJOTVXEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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